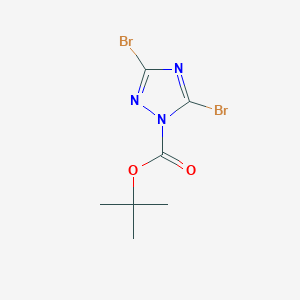

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate

Description

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name |

tert-butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Br2N3O2/c1-7(2,3)14-6(13)12-5(9)10-4(8)11-12/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRAYLVMILIFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate typically involves the bromination of a triazole precursor followed by esterification. One common method involves the reaction of 3,5-dibromo-1,2,4-triazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can be oxidized or reduced, although these reactions are less common.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Ester Hydrolysis: Usually performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Major Products

Substitution Reactions: Yield substituted triazoles with various functional groups.

Oxidation and Reduction: Produce oxidized or reduced triazole derivatives.

Ester Hydrolysis: Results in the formation of 3,5-dibromo-1,2,4-triazole-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds, including tert-butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate, demonstrated effective inhibition against a range of bacteria and fungi. The compound's structural characteristics contribute to its activity against pathogens resistant to conventional antibiotics .

Case Study: Thymidine Phosphorylase Inhibition

A recent investigation focused on synthesizing novel bis-1,2,4-triazoles revealed that derivatives similar to this compound exhibited promising inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in cancer metabolism. Molecular docking studies confirmed interactions between these compounds and TP, suggesting potential applications in cancer therapeutics .

Agricultural Applications

Fungicides and Herbicides

The compound's ability to disrupt fungal cell membranes positions it as a candidate for developing new agricultural fungicides. Triazole derivatives are known for their efficacy in controlling fungal diseases in crops. Research has shown that compounds with similar structures can effectively inhibit fungal growth in various agricultural settings .

Case Study: Crop Protection

In field trials, triazole-based formulations have been evaluated for their effectiveness against common crop pathogens. Results indicated that formulations containing this compound significantly reduced disease incidence compared to untreated controls .

Materials Science

Polymer Chemistry

This compound can act as a cross-linking agent in polymer synthesis. Its reactive bromine atoms facilitate the formation of stable covalent bonds within polymer matrices, enhancing mechanical properties and thermal stability.

Case Study: Development of Advanced Materials

In a study on polymer composites, the incorporation of triazole derivatives improved the thermal and mechanical properties of the resulting materials. This enhancement is attributed to the effective cross-linking facilitated by the compound during polymerization processes .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial properties; TP inhibition | Effective against resistant pathogens |

| Agricultural Chemistry | Potential fungicide/herbicide | Reduced disease incidence in crops |

| Materials Science | Cross-linking agent for polymers | Improved thermal/mechanical properties |

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance binding affinity to molecular targets, increasing the compound’s potency.

Comparison with Similar Compounds

Similar Compounds

3,5-Dibromo-1,2,4-triazole: Lacks the tert-butyl ester group, making it less hydrophobic and potentially less bioavailable.

tert-Butyl 1,2,4-triazole-1-carboxylate: Lacks the bromine atoms, which may reduce its biological activity.

3,5-Dichloro-1,2,4-triazole-1-carboxylate: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and biological properties.

Uniqueness

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate is unique due to the combination of the tert-butyl ester group and bromine atoms, which confer specific chemical and biological properties. The presence of bromine atoms can enhance the compound’s reactivity and biological activity, making it a valuable scaffold for drug development and other applications.

Biological Activity

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate is a synthetic compound belonging to the triazole family, known for its diverse biological activities. The presence of bromine atoms in its structure enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₇H₉Br₂N₃O₂

- CAS Number: 2055119-03-2

The synthesis typically involves bromination of a triazole precursor followed by esterification with tert-butyl chloroformate.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of bromine enhances its effectiveness against various bacterial strains. Studies have demonstrated its potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.045 µM | 18 |

| Escherichia coli | 0.075 µM | 15 |

| Bacillus subtilis | 0.050 µM | 20 |

These values suggest that the compound is particularly effective against Bacillus subtilis, with a MIC comparable to that of standard antibiotics like vancomycin .

The mechanism by which this compound exerts its antimicrobial effects likely involves interaction with bacterial enzymes or receptors. The bromine atoms may enhance binding affinity to molecular targets, thereby increasing the compound's potency. Studies suggest that it may inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication .

Comparative Analysis with Similar Compounds

When compared to other triazole derivatives:

Table 2: Comparison of Biological Activities

| Compound | Structure Type | Antimicrobial Activity |

|---|---|---|

| This compound | Triazole with bromine | High |

| 3,5-Dibromo-1,2,4-triazole | Triazole without ester | Moderate |

| tert-Butyl 1,2,4-triazole-1-carboxylate | Triazole without bromine | Low |

The unique combination of the tert-butyl ester group and bromine atoms in this compound contributes to its enhanced biological activity compared to similar compounds .

Case Studies

In a recent study published in PMC, researchers synthesized various triazole derivatives and tested their antibacterial properties using agar disc diffusion methods. The results indicated that compounds containing bromine substitutions exhibited significantly higher antibacterial activity than their non-brominated counterparts .

Another investigation focused on the structure-activity relationship (SAR) of triazoles revealed that the introduction of halogen atoms like bromine at specific positions on the triazole ring could enhance antibacterial efficacy while maintaining low toxicity profiles against human cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.